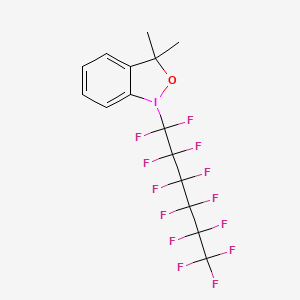
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole
Beschreibung
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1λ3,2-Benziodaxol ist eine komplexe organische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Diese Verbindung ist durch das Vorhandensein eines Benziodaxolkernes gekennzeichnet, der eine heterocyclische Struktur ist, die Jod enthält, und einer stark fluorierten Alkylkette. Das Vorhandensein von Fluoratomen verleiht der Verbindung erhebliche chemische Stabilität und einzigartige Reaktivität.
Eigenschaften
Molekularformel |
C15H10F13IO |
|---|---|
Molekulargewicht |
580.12 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1λ3,2-benziodoxole |
InChI |
InChI=1S/C15H10F13IO/c1-9(2)7-5-3-4-6-8(7)29(30-9)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h3-6H,1-2H3 |
InChI-Schlüssel |
KVCCUADETNFASL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1λ3,2-Benziodaxol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Benziodaxolkern kann mit starken Oxidationsmitteln wie Peroxiden oder hypervalenten Jodverbindungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die fluorierte Alkylkette kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile unter geeigneten Bedingungen Fluoratome ersetzen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine, Thiole). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1λ3,2-Benziodaxol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Fluor-Bindungen.
Biologie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung fluorierter Biomoleküle für bildgebende und diagnostische Zwecke.
Medizin: Sie wird für ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Gestaltung von Molekülen mit verbesserter Stabilität und Bioverfügbarkeit.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet, wie z. B. hoher thermischer Stabilität und Beständigkeit gegen Abbau.
Wirkmechanismus
Der Wirkmechanismus von 3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1λ3,2-Benziodaxol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine stark fluorierte Alkylkette und den Benziodaxolkern. Die Fluoratome verbessern die Fähigkeit der Verbindung, starke Wechselwirkungen mit Zielmolekülen einzugehen, was zu erhöhter Stabilität und Reaktivität führt. Der Benziodaxolkern kann an verschiedenen chemischen Reaktionen teilnehmen, was die Vielseitigkeit der Verbindung weiter erhöht.
Analyse Chemischer Reaktionen
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole undergoes various chemical reactions, including:
Oxidation: The benziodoxole core can be oxidized using strong oxidizing agents such as peroxides or hypervalent iodine compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole involves its interaction with molecular targets through its highly fluorinated alkyl chain and benziodoxole core. The fluorine atoms enhance the compound’s ability to form strong interactions with target molecules, leading to increased stability and reactivity. The benziodoxole core can participate in various chemical reactions, further contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich 3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1λ3,2-Benziodaxol durch seine stark fluorierte Struktur und einzigartige Reaktivität aus. Ähnliche Verbindungen umfassen:
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1λ3,2-Benziodaxol: Diese Verbindung teilt den Benziodaxolkern, unterscheidet sich jedoch in der Länge und dem Grad der Fluorierung der Alkylkette.
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1λ3,2-Benziodaxol: Diese Verbindung hat eine ähnliche Struktur, enthält aber verschiedene Substituenten am Benziodaxolkern.
Die Einzigartigkeit von 3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1λ3,2-Benziodaxol liegt in seiner spezifischen Kombination aus einer stark fluorierten Alkylkette und einem Benziodaxolkern, die ihm besondere chemische und physikalische Eigenschaften verleiht.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


